Fenclonine Induces Near‑Complete Depletion of Brain Serotonin at Doses Unattainable by Peripheral TPH Inhibitors
Fenclonine administration (300–1000 mg/kg, i.p.) reduces whole‑brain serotonin levels to 9.4–30% of control values in mice and rats [1][2]. In contrast, peripherally restricted TPH inhibitors such as telotristat etiprate and LP‑920540 do not significantly reduce brain serotonin even at high oral doses (200–300 mg/kg) [3].
| Evidence Dimension | Brain serotonin depletion |
|---|---|
| Target Compound Data | Reduction to 9.4% of control (1000 mg/kg, mouse); reduction to 30% of control (300 mg/kg, mouse) |
| Comparator Or Baseline | Telotristat etiprate / LP‑920540: no significant brain serotonin reduction |
| Quantified Difference | Fenclonine: ≥70% depletion; comparators: ~0% depletion |
| Conditions | Mouse whole‑brain homogenate; HPLC‑ECD quantification after 3‑day dosing |
Why This Matters
Procurement of fenclonine is essential for experiments requiring robust, sustained central serotonin depletion — a property not offered by approved TPH inhibitors designed for peripheral selectivity.
- [1] Dringenberg HC, et al. p‑Chlorophenylalanine‑induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory‑motor deficits. Pharmacol Biochem Behav. 2001;68(3):557–566. View Source
- [2] Mandel P, et al. Para‑chlorophenylalanine, serotonin and killing behavior. Eur J Pharmacol. 1974;26(2):166–171. View Source
- [3] Margolis KG, et al. Pharmacological reduction of mucosal but not neuronal serotonin opposes inflammation in mouse intestine. Gut. 2013;63(6):928–937. View Source
